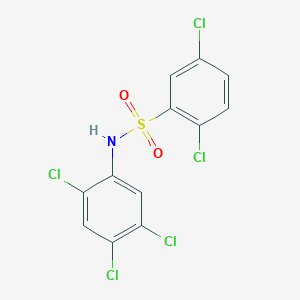

2,5-dichloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide

Overview

Description

Benzenesulfonamide derivatives are extensively studied for their diverse chemical properties and potential applications in various fields, including medicinal chemistry. These compounds often feature interesting structural and functional characteristics, owing to the presence of sulfonamide groups and halogen substitutions.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including those with chloro and methyl substituents, typically involves reactions that introduce the sulfonamide group to the benzene ring, potentially through chlorosulfonation or direct functionalization techniques. The specific methods and conditions can vary widely depending on the desired substitution pattern and functional groups present (Siddiqui et al., 2008; Kobkeatthawin et al., 2017).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of one or more benzene rings, sulfonamide groups, and various substituents, which can include chloro groups. These structures are often stabilized by intra- and intermolecular hydrogen bonds, contributing to their distinct geometrical configurations and the overall stability of the molecules (Siddiqui et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of benzenesulfonamide derivatives can be influenced by the nature and position of substituents on the benzene ring. These compounds participate in various chemical reactions, including but not limited to, nucleophilic substitution and hydrogen bonding interactions. The sulfonamide group plays a crucial role in determining the chemical properties and reactivity of these molecules.

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystalline structure, are significantly affected by the nature of the substituents and the overall molecular structure. These compounds can exhibit diverse crystalline forms, with the molecular packing influenced by hydrogen bonding and other non-covalent interactions (Siddiqui et al., 2008).

Scientific Research Applications

Medicinal Applications and Biological Activities

Research highlights the potential of sulfonamide derivatives in medicinal chemistry due to their extensive intra- and intermolecular hydrogen bonds, which stabilize their structures and contribute to their biological activity. These compounds, including various sulfonamide derivatives, have been investigated for their antitumor, antibacterial, and enzyme inhibition activities, demonstrating significant potential in the development of new therapeutic agents. For example, certain derivatives have shown remarkable activity against non-small cell lung cancer and melanoma cell lines, suggesting their efficacy as anticancer agents (Sławiński & Brzozowski, 2006). Furthermore, sulfonamide derivatives have been studied for their antibacterial and α-glucosidase inhibition activities, providing insights into their potential as antimicrobial agents and in managing diabetes (Abbasi et al., 2016).

Structural Analysis and Synthesis

The structural analysis of sulfonamide derivatives, including studies on their crystal structures and molecular interactions, has provided valuable information on their chemical properties and potential applications. For instance, the crystal structure analysis of certain sulfonamide derivatives has revealed significant details about their molecular organization, which is crucial for understanding their biological activity and developing new compounds with improved efficacy (Rublova et al., 2017).

Enzyme Inhibition and Anticancer Activity

Sulfonamide derivatives have been extensively studied for their enzyme inhibition properties, particularly as carbonic anhydrase inhibitors. These studies have identified compounds with potent inhibitory effects against various isozymes of carbonic anhydrase, highlighting their potential in treating conditions associated with altered enzyme activity (Garaj et al., 2005). Additionally, the anticancer activity of sulfonamide derivatives has been evaluated, with some compounds showing significant cytotoxic effects against various human cancer cell lines, further emphasizing their potential in cancer therapy (Żołnowska et al., 2016).

properties

IUPAC Name |

2,5-dichloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl5NO2S/c13-6-1-2-7(14)12(3-6)21(19,20)18-11-5-9(16)8(15)4-10(11)17/h1-5,18H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUHTBIYYNWUHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butyl-N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B4582667.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B4582674.png)

![3-(3-methoxyphenyl)-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4582680.png)

![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4582709.png)

![1-[(4-isobutylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4582716.png)

![1-[6-(4-bromophenoxy)hexyl]pyrrolidine](/img/structure/B4582723.png)

![N,N'-1,3-propanediylbis[3-(3-chlorophenyl)acrylamide]](/img/structure/B4582724.png)

![2-[4-(1H-benzimidazol-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B4582739.png)

![N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4582742.png)

![2-naphthyl[1-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)piperidin-3-yl]methanone](/img/structure/B4582753.png)

![N-allyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4582760.png)

![2-[(4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-yl)amino]ethanol](/img/structure/B4582765.png)

![5-({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4582773.png)